molecular formula C5H5LiN2O3 B6207780 lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate CAS No. 2703779-81-9

lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No. B6207780
CAS RN: 2703779-81-9
M. Wt: 148
InChI Key:
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Description

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate, also known as LiAc, is an organometallic compound used in various scientific research applications. LiAc is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is commonly used in organic chemistry, biochemistry, and molecular biology. LiAc is a powerful reagent for the synthesis of various organic compounds, and has been used in a variety of research applications.

Scientific Research Applications

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has also been used in the synthesis of metal-organic frameworks (MOFs), which are materials composed of metal ions and organic ligands. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has been used in the synthesis of MOFs for applications such as drug delivery, catalysis, and gas storage. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has also been used in the synthesis of polymers nanocomposites for applications such as drug delivery, sensing, and energy storage.

Mechanism of Action

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a powerful reagent for the synthesis of organic compounds. It acts as a Lewis acid, which means it can accept electrons from other molecules. This allows lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate to form covalent bonds with other molecules, such as carbon atoms, and thus facilitate the synthesis of organic compounds. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate also acts as a nucleophile, which means it can donate electrons to other molecules. This allows lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate to form covalent bonds with other molecules, such as oxygen atoms, and thus facilitate the synthesis of organic compounds.
Biochemical and Physiological Effects
lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which means it can protect cells from oxidative damage. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has also been found to have anti-inflammatory properties, which means it can reduce inflammation in the body. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has also been found to have neuroprotective properties, which means it can protect neurons from damage.

Advantages and Limitations for Lab Experiments

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has several advantages for use in lab experiments. It is a powerful reagent for the synthesis of organic compounds, and is relatively inexpensive and easy to obtain. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is also soluble in water, ethanol, and other organic solvents, which makes it easy to use in a variety of lab experiments. However, lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is also toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate could be used in the synthesis of more complex organic compounds, such as proteins, carbohydrates, and lipids. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate could also be used in the synthesis of more complex metal-organic frameworks, such as those with multiple metal ions and organic ligands. lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate could also be studied for its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate could be studied for its potential environmental applications, such as in the removal of heavy metals from water. Finally, lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate could be studied for its potential industrial applications, such as in the synthesis of polymers nanocomposites.

Synthesis Methods

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is synthesized by a two-step process. First, lithium carbonate (Li2CO3) is reacted with acetic acid (CH3COOH) to form lithium acetate (LiC2H3O2). The lithium acetate is then reacted with 2-oxo-2,3-dihydro-1H-imidazol-4-yl acetate (CH3C(O)C(O)N(H)CH(C2H3O2)2) to form lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate. The reaction of Li2CO3 with CH3COOH is a neutralization reaction, and the reaction of LiC2H3O2 with CH3C(O)C(O)N(H)CH(C2H3O2)2 is an esterification reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves the reaction of lithium hydroxide with 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid.", "Starting Materials": [ "Lithium hydroxide", "2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid" ], "Reaction": [ "Dissolve 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid in water", "Add lithium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product under vacuum" ] }

CAS RN

2703779-81-9

Molecular Formula

C5H5LiN2O3

Molecular Weight

148

Purity

95

Origin of Product

United States

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